CID 9815277

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the identifier “CID 9815277” is known as Carboxypeptidase D. Carboxypeptidase D is an enzyme that belongs to the carboxypeptidase family, which is involved in the hydrolysis of the C-terminal amino acid residues from proteins and peptides. This enzyme is widely distributed in various tissues and plays a crucial role in protein processing and metabolism .

Preparation Methods

Carboxypeptidase D is typically prepared through recombinant DNA technology. The gene encoding Carboxypeptidase D is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Carboxypeptidase D undergoes hydrolysis reactions, where it cleaves the C-terminal amino acid residues from proteins and peptides. The enzyme requires a metal ion, such as zinc, for its catalytic activity. The hydrolysis reaction involves the nucleophilic attack of a water molecule on the peptide bond, resulting in the release of the terminal amino acid .

Scientific Research Applications

Carboxypeptidase D has several scientific research applications, including:

Biochemistry: It is used to study protein processing and degradation pathways.

Molecular Biology: It is employed in the analysis of protein-protein interactions and post-translational modifications.

Medicine: Carboxypeptidase D is investigated for its role in various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the production of bioactive peptides and in the food industry for protein hydrolysis.

Mechanism of Action

Carboxypeptidase D exerts its effects by cleaving the C-terminal amino acid residues from proteins and peptides. The enzyme binds to the substrate and positions the peptide bond in the active site, where a water molecule, activated by a metal ion, attacks the carbonyl carbon of the peptide bond. This results in the release of the terminal amino acid and the formation of a new peptide bond .

Comparison with Similar Compounds

Carboxypeptidase D is similar to other carboxypeptidases, such as Carboxypeptidase E and Carboxypeptidase A. Carboxypeptidase D is unique in its substrate specificity and tissue distribution. Unlike Carboxypeptidase E, which is highly concentrated in neuroendocrine tissues, Carboxypeptidase D is widely distributed in various tissues, including the placenta and umbilical cord .

Similar Compounds

- Carboxypeptidase E

- Carboxypeptidase A

- Carboxypeptidase B

Properties

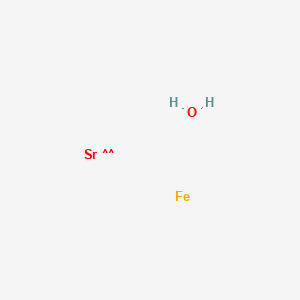

Molecular Formula |

FeH2OSr |

|---|---|

Molecular Weight |

161.48 g/mol |

InChI |

InChI=1S/Fe.H2O.Sr/h;1H2; |

InChI Key |

RQORBFABBNNSOR-UHFFFAOYSA-N |

Canonical SMILES |

O.[Fe].[Sr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12343700.png)

![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)

![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)